Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate
Overview
Description
Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate: is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate are currently unknown . The compound could potentially affect a variety of pathways, depending on its targets. The downstream effects of these pathway alterations would also depend on the specific pathways and targets involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it remains over time.
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of covalent bonds or hydrogen bonds, which can alter the enzyme’s activity and stability . Additionally, this compound can act as a substrate or inhibitor in enzymatic reactions, influencing the overall metabolic flux.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or post-transcriptional regulation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes . For instance, high doses of this compound have been associated with toxic effects, such as liver and kidney damage, in animal studies. These effects are often dose-dependent, with a threshold dose above which adverse effects become apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid and lipid metabolism. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by specific targeting signals or post-translational modifications that direct this compound to its target compartments. The subcellular localization can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with propargylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme inhibitors and as a probe in biochemical assays. It helps in understanding the interaction between small molecules and biological macromolecules .
Medicine: It is explored for its activity against various biological targets and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor in the production of polymers and resins .
Comparison with Similar Compounds
Tert-butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the nitrogen.
Tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: This compound contains a carbamate group instead of an amino group.
Uniqueness: Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate is unique due to its specific structural features, such as the presence of a propargyl group and a tert-butyl ester. These features confer distinct reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
tert-butyl 2-(prop-2-ynylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-6-10-7-8(11)12-9(2,3)4/h1,10H,6-7H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRJHJLYLHPRPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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